
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been shown to have potent anti-tumor activity in preclinical studies.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Evaluation of Ureas and Their Analogs : Research has focused on synthesizing various N,N'-disubstituted ureas and their analogs, containing polycyclic fragments. These compounds show promise as inhibitors of human soluble epoxide hydrolase, indicating potential therapeutic applications (Danilov, Burmistrov, Rasskazova, & Butov, 2020).
Urea-Fluoride Interactions : Studies on the nature of urea-fluoride interaction reveal insights into hydrogen bonding and proton transfer processes, which are crucial for understanding the chemical behavior of fluorinated ureas (Boiocchi, Del Boca, Gómez, Fabbrizzi, Licchelli, & Monzani, 2004).
Potential Applications in Therapeutic and Material Sciences
Antidepressant Properties : The investigation into unsymmetrical ureas as serotonin reuptake inhibitors with antagonistic activities on serotonin receptors hints at potential antidepressant applications. These findings open up avenues for developing more efficient treatments for depression (Matzen, Amsterdam, Rautenberg, Greiner, Harting, Seyfried, & Böttcher, 2000).
Inhibition of Met Kinase Superfamily : The discovery of compounds that selectively inhibit the Met kinase superfamily, demonstrating in vivo efficacy against tumor models, suggests potential anticancer applications. This highlights the therapeutic relevance of fluorinated ureas in oncology (Schroeder, An, Cai, Chen, Clark, Cornelius, Dai, Gullo-Brown, Gupta, Henley, Hunt, Jeyaseelan, Kamath, Kim, Lippy, Lombardo, Manne, Oppenheimer, Sack, Schmidt, Shen, Stefanski, Tokarski, Trainor, Wautlet, Wei, Williams, Yingru Zhang, Yueping Zhang, Fargnoli, & Borzilleri, 2009).
properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-phenylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(7-8-16-5-3-2-4-6-16)23-21(27)24-18-13-20(26)25(14-18)19-11-9-17(22)10-12-19/h2-6,9-12,15,18H,7-8,13-14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGWYUIYRPJUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

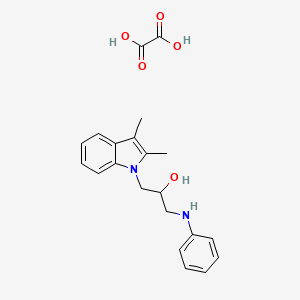
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2992994.png)


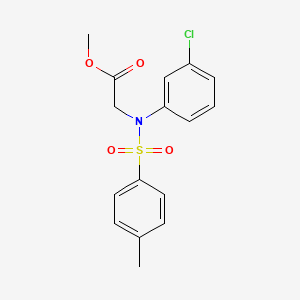
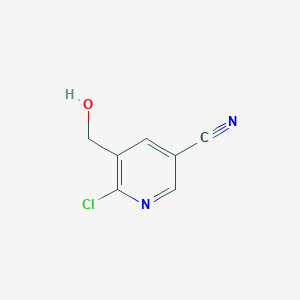
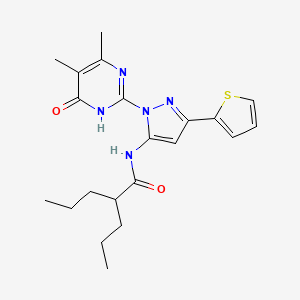
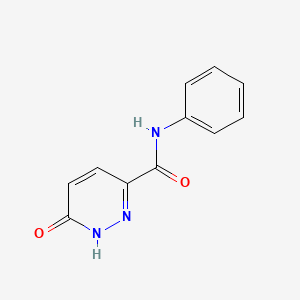
![(2S)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2993008.png)
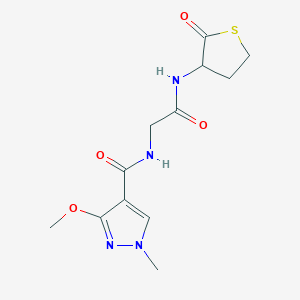
![7-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2993010.png)
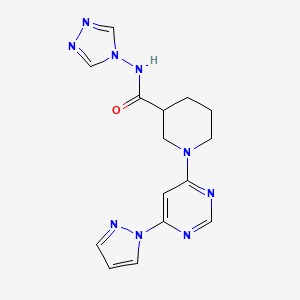

![N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide](/img/structure/B2993014.png)